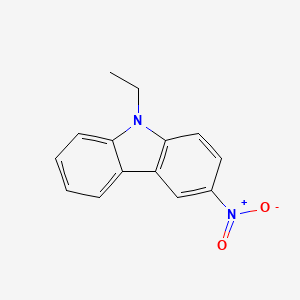

9-Ethyl-3-nitrocarbazole

Beschreibung

Significance of Carbazole (B46965) Scaffolds in Modern Organic and Materials Chemistry

Carbazole and its derivatives are a cornerstone in modern organic and materials chemistry due to their distinctive tricyclic structure, which consists of two benzene (B151609) rings fused to a central nitrogen-containing five-membered pyrrole (B145914) ring. rsc.org This scaffold provides a unique combination of electronic and photophysical properties, making it a versatile building block for a wide array of applications. bohrium.comontosight.ai

In the realm of materials science, carbazole-based materials are extensively studied for their potential in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells. bohrium.comontosight.ai The electron-rich nature and tunable microporous structure of some carbazole polymers also make them effective for carbon dioxide capture. bohrium.com Furthermore, certain conjugated polymers containing carbazole units exhibit superior optical properties. bohrium.com

The carbazole scaffold is also a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. rsc.orgmdpi.comresearchgate.net The ability to modify the carbazole core at various positions allows for the fine-tuning of its pharmacological profile.

Contextualizing Nitrocarbazole Derivatives within Heterocyclic Chemistry

Nitrocarbazole derivatives, including 9-Ethyl-3-nitrocarbazole, represent an important subclass within the broader family of heterocyclic compounds. The introduction of a nitro group (-NO2) onto the carbazole framework significantly influences the electronic properties of the molecule. The strong electron-withdrawing nature of the nitro group can alter the reactivity and photophysical characteristics of the carbazole system.

These derivatives serve as crucial intermediates in organic synthesis. For instance, the nitro group can be readily reduced to an amino group, providing a pathway to synthesize aminocarbazoles, which are valuable precursors for pharmaceuticals and photoconductive materials. csuohio.edu The synthesis of this compound itself is typically achieved through the nitration of 9-ethylcarbazole (B1664220). chemicalbook.comlookchem.comtubitak.gov.tr

The position of the nitro group on the carbazole ring is critical. For example, photochemical nitration of unsubstituted carbazoles typically yields 3-nitro derivatives. csuohio.edu The presence of substituents, such as an ethyl group at the 9-position, can influence the regioselectivity of nitration reactions.

Academic Research Focus on this compound and its Derivatives

Academic research on this compound and its derivatives is multifaceted, spanning organic synthesis, materials science, and medicinal chemistry. The compound is often used as a model to study chemical reactions and explore new synthetic methodologies. lookchem.com

In materials science, there is interest in incorporating this compound into polymers to create novel materials with specific optical or electronic properties. lookchem.com Its fluorescent properties have also been noted, suggesting potential applications in the development of dyes and pigments. guidechem.com

From a synthetic perspective, this compound is a key intermediate for producing other valuable compounds. A significant application is its use in the synthesis of 3-amino-9-ethylcarbazole (B89807), a versatile building block for various bioactive molecules. tubitak.gov.tr Research has also explored the synthesis of more complex structures, such as 9-Ethyl-3-(9H-9-ethylcarbazol-3-yl)-4-nitro-9H-carbazole, through photochemical nitration methods. csuohio.edu The crystal structure of this compound has been determined to be triclinic. chemicalbook.comlookchem.com

Detailed research findings have provided insights into the physicochemical properties of this compound.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₂N₂O₂ |

| Molecular Weight | 240.26 g/mol lookchem.com |

| Melting Point | 128-130 °C chemicalbook.comsigmaaldrich.com |

| Boiling Point | 362.3 °C at 760 mmHg lookchem.com |

| Density | 1.27 g/cm³ lookchem.com |

| Flash Point | 172.9 °C lookchem.com |

| Appearance | Yellow crystalline powder guidechem.com |

| Crystal System | Triclinic chemicalbook.comlookchem.com |

Spectroscopic Data for Carbazole Derivatives

| Compound | ¹H-NMR (δ, ppm) | IR (cm⁻¹, NO₂) |

| 3-Nitro-9H-carbazole | 12.06 (s, NH); 7.14–8.36 (m, Ar) | ~1578 |

| 9-Ethyl-3-nitro-9H-carbazole | 8.36 (s, NH); 7.20–8.02 (Ar) | Not reported |

Data sourced from a study on 3-nitrocarbazole derivatives.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

9-ethyl-3-nitrocarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-2-15-13-6-4-3-5-11(13)12-9-10(16(17)18)7-8-14(12)15/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONHLSYSHMRRGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044995 | |

| Record name | 9-Ethyl-3-nitro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-20-4 | |

| Record name | 9-Ethyl-3-nitro-9H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Ethyl-3-nitro-9H-carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Ethyl-3-nitrocarbazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazole, 9-ethyl-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Ethyl-3-nitro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-ethyl-3-nitro-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-ETHYL-3-NITRO-9H-CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00X39KP0AS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations and Reaction Pathways Involving 9 Ethyl 3 Nitrocarbazole

Electrophilic Substitution Reactions and Regioselectivity

The carbazole (B46965) ring system is generally susceptible to electrophilic attack. In the case of 9H-carbazole, electrophilic substitution, such as halogenation, formylation, acylation, and nitration, predominantly occurs at the 3-position. thieme-connect.dethieme-connect.de The introduction of an ethyl group at the 9-position (N-alkylation) does not significantly alter this preference. However, the presence of an electron-withdrawing nitro group at the C-3 position deactivates the ring towards further electrophilic substitution.

Conversely, substitution on the nitrogen with an electron-withdrawing group directs incoming electrophiles to the 2-position. thieme-connect.de For instance, the nitration of 9-ethylcarbazole (B1664220) with nitric acid in acetic acid yields 9-ethyl-3-nitrocarbazole. rsc.org The regioselectivity is influenced by both the electronic effects of the substituents and the reaction conditions. For example, controlling the temperature during nitration is critical to minimize the formation of dinitro derivatives.

Nucleophilic Reactivity of Derived Amino-Carbazoles

The reduction of the nitro group in this compound to an amino group yields 3-amino-9-ethylcarbazole (B89807), a versatile intermediate with multiple nucleophilic sites. tubitak.gov.trresearchgate.net The primary nucleophilic centers are the amino group at C-3 and the carbon atoms at C-2 and C-4. researchgate.net The enhanced nucleophilicity of the C-2 and C-4 positions is attributed to the mesomeric effect of the amino group. researchgate.net

The amino group at the C-3 position of 3-amino-9-ethylcarbazole readily participates in various nucleophilic reactions. These include addition reactions with isocyanates and thioamides, substitution reactions with aryl sulfamates, and coupling reactions. researchgate.net

Addition to Isocyanates: 3-Amino-9-ethylcarbazole reacts with 2-isocyanatoethyl methacrylate (B99206) in methylene (B1212753) chloride to form 2-(3-(9-ethyl-9H-carbazol-3-yl))ureido)ethyl methacrylate, a fluorescent monomer. tubitak.gov.tr

Reaction with Di-tert-butyl dicarbonate (B1257347): Treatment with di-tert-butyl dicarbonate in the presence of triethylamine (B128534) affords tert-butyl (9-ethyl-9H-carbazol-3-yl)carbamate. tubitak.gov.tr

Ullmann Coupling: An improved Ullmann coupling reaction with 4-iodobenzonitrile (B145841) using copper and 18-crown-6 (B118740) yields 3-di(4-cyanophenyl)amino-9-ethylcarbazole. tubitak.gov.tr

Cross-Coupling with Phenyl Dimethylsulfamate: The cross-coupling with phenyl dimethylsulfamate in the presence of a nickel catalyst produces 9-ethyl-3-(phenylamino)carbazole with a high yield. tubitak.gov.tr

A selection of these reactions is summarized in the table below.

| Reactant | Reagent(s) | Product | Reference |

| 3-Amino-9-ethylcarbazole | 2-Isocyanatoethyl methacrylate | 2-(3-(9-ethyl-9H-carbazol-3-yl))ureido)ethyl methacrylate | tubitak.gov.tr |

| 3-Amino-9-ethylcarbazole | Di-tert-butyl dicarbonate, triethylamine | tert-Butyl (9-ethyl-9H-carbazol-3-yl)carbamate | tubitak.gov.tr |

| 3-Amino-9-ethylcarbazole | 4-Iodobenzonitrile, Cu, 18-crown-6, K2CO3 | 3-Di(4-cyanophenyl)amino-9-ethylcarbazole | tubitak.gov.tr |

| 3-Amino-9-ethylcarbazole | Phenyl dimethylsulfamate, [Ni(cod)2], SIPr·HCl, NaOtBu | 9-Ethyl-3-(phenylamino)carbazole | tubitak.gov.tr |

The nucleophilic character of the C-2 and C-4 positions in 3-amino-9-ethylcarbazole allows for the construction of various fused heterocyclic systems. researchgate.net These cyclization reactions often involve the amino group in concert with either the C-2 or C-4 position.

Synthesis of Pyrido[2,3-c]carbazoles: Reaction of 3-amino-9-ethylcarbazole with ethyl-3-oxobutanoate can lead to condensation products which, upon heating, cyclize to form 4,7-dihydro-pyrido[2,3-c]-carbazol-1-ones. mdpi.com Microwave-assisted synthesis from 3-amino-9-ethylcarbazole using polyphosphoric acid (PPA) has also been reported to yield pyrido[2,3-c]carbazoles. bohrium.com

Formation of Indeno[1,2-b]indolone Derivatives: A one-pot, three-component reaction of 3-amino-9-ethylcarbazole, cyclohexane-1,3-dione, and 1H-indene-1,2,3-trione, catalyzed by SnO quantum dots, produces 5-(9-ethyl-9H-carbazol-3-yl)-4b,9b-dihydroxy-4b,5,9a,9b-tetrahydro-indeno[1,2-b]indole-9,10-dione. researchgate.net

Synthesis of Azepino[3,2-b]carbazole Derivatives: Acylation of 3-amino-9-ethylcarbazole with ethyl succinoyl chloride followed by cyclization in polyphosphoric acid yields 7-ethyl-3,4-dihydroazepino[3,2-b]carbazole-2,5-(1H, 7H)-dione. tubitak.gov.tr

Reactions Involving the Amino Group at C-3

Photochemical Reaction Mechanisms (e.g., Decarboxylation, Radical Generation)

Carbazole derivatives, including this compound, are known to participate in various photochemical reactions. These reactions often proceed through electron-transfer processes and can lead to the generation of radical species.

Photochemical nitration of carbazoles can be achieved using tetranitromethane (TNM) upon irradiation of their donor-acceptor complexes. csuohio.edu The products of these photonitration reactions vary depending on the substituents present on the carbazole ring. csuohio.edu For instance, the photolysis of donor-acceptor complexes of 9,9'-diethyl-3,3'-dicarbazolyl with TNM results in the formation of 9-Ethyl-3-(9H-9-ethylcarbazol-3-yl)-4-nitro-9H-carbazole. csuohio.edu

Nitrocarbazole-based oxime esters have been investigated as photoinitiators for polymerization. rsc.orgacs.org Upon irradiation, these compounds can undergo a homolytic cleavage of the N–O bond, generating radicals. This process can be followed by decarboxylation to produce more reactive radicals capable of initiating polymerization. rsc.orgacs.org The generation of aryl radicals from various precursors can also be achieved through photoredox catalysis and the chemistry of electron donor-acceptor complexes. rsc.org

Hetero-Diels-Alder Reactions and Subsequent Ring-Opening Pathways

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings and has been applied to the synthesis of carbazole derivatives. metu.edu.tr The hetero-Diels-Alder reaction, in particular, offers a route to synthesize functionalized carbazoles. For example, the reaction of 3-chloroindoles with methyl coumalate represents an inverse electron-demand Diels-Alder methodology for accessing carbazoles. researchgate.net

A strategy involving a hexadehydro-Diels-Alder (HDDA) reaction has been developed for the de novo construction of a benzenoid ring in fused polycyclic heteroaromatic carbazole skeletons. scispace.com This approach allows for the creation of highly substituted benzenoids. Trapping of the intermediate carbazolyne with a conjugated enal proceeds through a formal [2+2] cycloaddition, a 4π-electrocyclic ring-opening, and a 6π-electrocyclic ring-closing cascade to produce pyranocarbazoles. scispace.com While direct examples involving this compound are not prevalent, the reactivity of the carbazole core suggests its potential participation in such cycloaddition and subsequent ring-opening pathways. frontiersin.org

Reductive Transformation of the Nitro Group to Amino Derivatives

The reduction of the nitro group of this compound to form 3-amino-9-ethylcarbazole is a key transformation that opens up a wide range of synthetic possibilities due to the reactivity of the resulting amino group. tubitak.gov.trresearchgate.net Several methods are available for this reduction.

Reduction with Tin and Hydrochloric Acid: A common laboratory-scale method involves the reduction of 3-nitro-9-ethylcarbazole with tin in the presence of hydrochloric acid. tubitak.gov.tr Another procedure uses stannous chloride dihydrate in concentrated hydrochloric acid. prepchem.com

Catalytic Hydrogenation: Catalytic hydrogenation is an effective method for the reduction of nitrocarbazoles. mdpi.com This can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). mdpi.com A process for the production of 3-amino-N-ethylcarbazole involves the catalytic reduction of 3-nitro-N-ethylcarbazole dissolved in a chlorinated aromatic hydrocarbon solvent using a nickel on an inert carrier catalyst. google.com Catalytic transfer hydrogenation, using a hydrogen source like hydrazine (B178648) hydrate (B1144303) with a Pd/C catalyst, is another efficient protocol. mdpi.com

Below is a table summarizing various reduction methods for nitrocarbazoles.

| Nitro-Compound | Reducing Agent/Catalyst | Product | Reference |

| 3-Nitro-9-ethylcarbazole | Sn, HCl | 3-Amino-9-ethylcarbazole | tubitak.gov.tr |

| 3-Nitro-N-ethylcarbazole | SnCl2·2H2O, HCl | 3-Amino-N-ethylcarbazole | prepchem.com |

| 3-Nitro-N-ethylcarbazole | H2, Nickel on inert carrier | 3-Amino-N-ethylcarbazole | google.com |

| Dimethyl 6-nitro-1-methyl-9H-carbazole-2,3-dicarboxylate | Hydrazine hydrate, 10% Pd/C | Dimethyl 6-amino-1-methyl-9H-carbazole-2,3-dicarboxylate | mdpi.com |

Spectroscopic and Computational Elucidation of 9 Ethyl 3 Nitrocarbazole Electronic and Structural Characteristics

Advanced Spectroscopic Characterization (e.g., ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry)

Spectroscopic methods provide fundamental insights into the molecular structure of 9-Ethyl-3-nitrocarbazole.

¹H and ¹³C Nuclear Magnetic Resonance (NMR): In ¹H NMR spectroscopy, the introduction of the ethyl group at the N9 position eliminates the characteristic N-H proton signal seen in the parent 3-nitrocarbazole. The aromatic protons of this compound typically resonate in the range of δ 7.20–8.02 ppm. In ¹³C NMR, the signals for the ethyl group carbons appear at lower chemical shifts, while the aromatic carbons are found in the characteristic region of approximately 110.00 to 145.00 ppm. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis is crucial for identifying functional groups. For this compound, the most prominent vibrational bands are associated with the nitro (NO₂) group. Strong asymmetric and symmetric stretching vibrations for the C-NO₂ bond are expected, similar to the parent compound 3-nitro-9H-carbazole, which shows a strong NO₂ stretch at approximately 1578 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₄H₁₂N₂O₂), the calculated molecular weight is 240.26 g/mol , a value consistently confirmed by mass spectrometric analysis. sigmaaldrich.comlookchem.com

| Spectroscopic Data for this compound | |

| Technique | Observed Characteristics |

| ¹H NMR | Aromatic Protons: δ 7.20–8.02 ppm |

| ¹³C NMR | Aromatic Carbons: ~110.00–145.00 ppm mdpi.com |

| FT-IR | NO₂ Stretch: ~1578 cm⁻¹ (inferred from 3-nitro-9H-carbazole) |

| Mass Spec. | Molecular Weight: 240.26 g/mol sigmaaldrich.comlookchem.com |

Quantum Chemical Studies and Density Functional Theory (DFT) Calculations

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to investigate the electronic properties and geometric structure of this compound at the molecular level.

DFT optimizations of the molecular geometry of nitrocarbazoles indicate that the tricyclic carbazole (B46965) core is nearly planar. The introduction of the nitro group at the C3 position causes only slight distortions in the planarity of the carbazole ring system. iucr.org The nitro group itself may be slightly twisted out of the plane of the ring to which it is attached. csuohio.edu The N-ethyl group introduces additional conformational flexibility, but the fundamental planarity of the fused ring system is maintained.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of a molecule.

HOMO: The HOMO is primarily localized on the electron-rich carbazole ring system. The presence of the weakly electron-donating ethyl group at the N9-position is expected to slightly raise the HOMO energy level compared to an unsubstituted N-aryl group. nankai.edu.cn

LUMO: The LUMO is predominantly centered on the electron-withdrawing nitro group and the adjacent benzene (B151609) ring. This localization is characteristic of donor-acceptor molecules.

Energy Gap: The energy difference between the HOMO and LUMO levels (the HOMO-LUMO gap) is a key parameter influencing the molecule's reactivity and absorption spectrum. The presence of the strong electron-withdrawing nitro group significantly lowers the LUMO energy, leading to a reduced HOMO-LUMO gap. This smaller gap facilitates intramolecular charge transfer (ICT) from the carbazole donor to the nitro acceptor upon photoexcitation. researchgate.netwuxiapptec.com

Aromaticity indices are computational tools used to quantify the degree of electron delocalization in cyclic systems. numberanalytics.com

HOMA (Harmonic Oscillator Model of Aromaticity): This index is based on the deviation of bond lengths from an optimal value. A value close to 1 indicates high aromaticity. For nitrocarbazoles, the nitro group at the C3 position has been shown to have only a minor effect on the aromaticity of the benzene ring it is attached to, suggesting its HOMA value would remain high. osi.lv

NICS (Nucleus-Independent Chemical Shift): NICS values measure the magnetic shielding at the center of a ring. Large negative values are indicative of aromaticity. Calculations on nitrocarbazoles show that the substitution pattern influences the NICS values, with the pyrrole (B145914) ring being more sensitive to substituent effects than the benzene rings. osi.lv

PDI (Para-Delocalization Index): This index measures electron sharing between para-positioned atoms in a six-membered ring and serves as another indicator of local aromaticity. mdpi.comnih.gov

For this compound, these indices would collectively show a high degree of aromaticity for the two benzene rings, with a slightly altered aromatic character for the central pyrrole ring due to the influence of both the nitrogen heteroatom and the substituents.

The electronic properties of the carbazole scaffold are modulated by the interplay between the ethyl and nitro substituents.

Ethyl Group (N9): As a weak electron-donating group, the ethyl substituent slightly increases the electron density of the carbazole core, primarily affecting the HOMO energy level. It also provides steric bulk, which can influence crystal packing and solubility.

Nitro Group (C3): As a strong electron-withdrawing group, the nitro substituent significantly lowers the energy of the LUMO. This enhances the electron-accepting character of the molecule, increases the dipole moment, and makes the carbazole ring more susceptible to nucleophilic attack. The acidity of the parent 3-nitro-9H-carbazole is markedly increased compared to carbazole, an effect that highlights the powerful electron-withdrawing nature of the nitro group. thieme-connect.de

Assessment of Aromaticity Using Indices (e.g., HOMA, NICS, PDI)

Crystallographic Investigations (e.g., Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction provides definitive information on the solid-state structure, molecular conformation, and intermolecular interactions of this compound. A study published in 1992 detailed its crystal structure. iucr.org

The compound crystallizes in a triclinic system with the space group P1. sigmaaldrich.comiucr.org The analysis revealed that there are two independent molecules in the asymmetric unit. The distortions in the carbazole ring system caused by the nitro substituent are minor. A key finding from the crystallographic data is the nature of the intermolecular interactions. The nitrated carbazole rings of adjacent molecules associate in pairs, which is attributed to strong intermolecular dipole-dipole interactions that are more significant than those between unsubstituted carbazole rings. iucr.org This packing motif is a direct consequence of the increased polarity induced by the nitro group.

| Crystallographic Data for this compound iucr.org | |

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a | 10.572(4) Å |

| b | 12.910(5) Å |

| c | 9.547(4) Å |

| α | 94.85(3)° |

| β | 111.62(3)° |

| γ | 75.40(4)° |

| Volume (V) | 1172(1) ų |

| Molecules per unit cell (Z) | 4 |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H···O, π-π Stacking)

The solid-state architecture of this compound is defined by a network of subtle yet significant intermolecular forces that dictate the molecular arrangement in the crystal lattice. X-ray diffraction studies have revealed that the compound crystallizes in the triclinic system with the space group P-1. mdpi.com The asymmetric unit contains two independent molecules, leading to a total of four molecules (Z=4) within the unit cell. mdpi.com The specific crystallographic parameters determined at a temperature of 302 K are detailed in Table 1.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₂N₂O₂ |

| Molecular Weight | 240.26 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.572 (4) |

| b (Å) | 12.910 (5) |

| c (Å) | 9.547 (4) |

| α (°) | 94.85 (3) |

| β (°) | 111.62 (3) |

| γ (°) | 75.40 (4) |

| Volume (ų) | 1172 (1) |

| Z | 4 |

| Temperature (K) | 302 |

The crystal packing is significantly influenced by intermolecular interactions involving the electron-withdrawing nitro group and the aromatic carbazole framework. The primary study by Chen et al. (1992) notes that the nitrated carbazole rings associate intimately in pairs. mdpi.com This association is attributed to dipole-dipole interactions, which are stronger between the nitro-substituted carbazole rings compared to their unsubstituted counterparts. mdpi.com

These associations manifest primarily as two types of non-covalent interactions:

C-H···O Hydrogen Bonds: The presence of the nitro group provides oxygen atoms that can act as hydrogen bond acceptors. These atoms form weak C-H···O hydrogen bonds with hydrogen atoms from the aromatic rings of adjacent molecules. This type of interaction is common for nitro-aromatic compounds and contributes to the stability of the crystal lattice, with typical interaction distances reported in the range of 2.6 to 3.0 Å for related nitrocarbazole structures.

π-π Stacking: The planar carbazole ring systems engage in π-π stacking interactions. These are crucial for the packing of aromatic molecules, where the electron-rich π systems of adjacent rings overlap. In related nitro-substituted carbazoles, these interactions are characterized by interplanar distances of approximately 3.4 to 3.6 Å, suggesting charge-transfer character that helps stabilize the paired association of molecules in the crystal. The ethyl group at the 9-position introduces some steric bulk, which can influence the precise geometry of these stacking interactions. csuohio.edu

Correlation of Solid-State Structures with Gas-Phase Computational Models

A direct and detailed correlation between the experimentally determined solid-state crystal structure of this compound and its computationally derived gas-phase model is not extensively documented in the surveyed scientific literature. Such a comparison is valuable for understanding the influence of intermolecular forces on molecular conformation.

In a typical analysis, the geometry of an isolated molecule is optimized using computational methods, such as Density Functional Theory (DFT), in a simulated gas phase (in vacuo). This provides the lowest energy conformation of the molecule free from the constraints of the crystal lattice. Key geometric parameters like bond lengths, bond angles, and dihedral angles from this computational model would then be compared to the data obtained from single-crystal X-ray diffraction.

Applications of 9 Ethyl 3 Nitrocarbazole in Advanced Materials Science and Organic Electronics

Role as a Versatile Building Block for Polymeric and Oligomeric Materials

The unique structure of 9-Ethyl-3-nitrocarbazole renders it an essential intermediate for creating more complex organic molecules, including polymers and oligomers. lookchem.com The nitro group can be chemically transformed, for instance, through reduction to an amino group, providing a reactive site for further functionalization and polymerization. guidechem.com This versatility allows for its incorporation into a variety of material backbones, leading to the development of novel materials with tailored properties. lookchem.com

Conjugated Polymers and Dendritic Architectures

Carbazole (B46965) derivatives are extensively used as building blocks for conjugated polymers and dendritic structures due to their excellent electronic properties and high thermal stability. semanticscholar.org The carbazole moiety is easily functionalized, allowing it to be covalently linked with other molecules to form complex architectures. semanticscholar.org These materials are central to the field of optoelectronics. oldcitypublishing.com

Research has focused on creating carbazole-based conjugated polymers for various applications. For instance, a dendritic conjugated polymer incorporating carbazole units was synthesized and demonstrated potential as a fluorescent probe. semanticscholar.org While linear macromolecules are the most common type of conjugated polymers, there is a growing interest in branched, star-shaped, and dendritic systems. oldcitypublishing.com These complex architectures can offer defined materials with specific molecular weights, similar to linear polymers, but with potentially enhanced properties. oldcitypublishing.com

The synthesis of these advanced materials often involves coupling reactions, such as the Suzuki coupling reaction, to link different monomer units together. semanticscholar.org The resulting polymers and dendritic molecules are investigated for their optical and electronic properties, which are crucial for their application in electronic devices. semanticscholar.orgoldcitypublishing.com

Development of Optoelectronic Devices and Functional Materials

The favorable electronic and fluorescent properties of carbazole derivatives, including this compound, make them integral components in the development of a range of optoelectronic devices. cymitquimica.com These materials are utilized in applications such as organic light-emitting diodes (OLEDs), solar cells, and sensors. oldcitypublishing.com The ability to tune the properties of carbazole-based materials through chemical modification is a key factor in their widespread use. nih.gov

High Hole-Transport Materials (HTMs) in Organic Photovoltaics (OPVs) and Perovskite Solar Cells (PSCs)

Carbazole-based materials are prominent candidates for hole-transport materials (HTMs) in solar cell technologies due to their suitable HOMO energy levels, which typically range from -5.2 to -5.8 eV. oldcitypublishing.com This energy range is necessary for efficient hole injection and transport from the light-absorbing layer in bulk heterojunction organic photovoltaics and perovskite solar cells. oldcitypublishing.comrsc.org

The design of carbazole-based HTMs often involves creating donor-acceptor (D-A) structures to optimize their electronic properties. rsc.org For instance, carbazole derivatives substituted with diphenylamine (B1679370) groups have been developed as HTMs for PSCs. rsc.org The introduction of electron-donating groups can influence the hole conductivity within the material. osti.gov Furthermore, modifications such as adding branched alkyl chains can improve properties like hydrophobicity, which enhances the stability of the solar cell device. osti.gov

Recent advancements include the development of self-assembled monolayers (SAMs) using carbazole-based molecules with phosphonic acid anchoring groups. dyenamo.se These SAMs create an energetically aligned interface that facilitates efficient hole extraction and minimizes energy losses, leading to high power conversion efficiencies in PSCs. dyenamo.se

Host Materials and Emitters in Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, carbazole derivatives are widely employed as host materials for phosphorescent emitters and sometimes as emitters themselves. cymitquimica.comnih.gov The key to a successful host material is a high triplet energy level, which allows for efficient energy transfer to the guest emitter without quenching its phosphorescence. Carbazole compounds are known to be suitable hosts for high-energy triplet emitters. nih.gov

The electronic properties of these host materials can be precisely tuned by making substitutions at various positions on the carbazole ring. nih.gov For example, connecting carbazole units at their 3 and 3' positions can raise the HOMO level, while substituting the nitrogen atom (position 9) with aryl groups can lower it. nih.gov This tunability is crucial for optimizing charge injection and transport within the OLED, leading to improved device efficiency and lifetime. Research has demonstrated the synthesis of various carbazole oligomers and mixed compounds with fluorene (B118485) or oxadiazole derivatives to create a library of host materials with a range of electronic properties. nih.gov

A novel β-diketonate ligand containing both triphenylamine (B166846) and 9-ethyl-9H-carbazole moieties was synthesized and used to create a europium complex. researchgate.net This complex showed high thermal stability and acted as a red emitter in OLEDs, demonstrating the utility of the 9-ethylcarbazole (B1664220) unit in creating luminescent materials. researchgate.net

Sensitizers and Photoinitiators in Photopolymerization and 3D Printing Applications

Carbazole derivatives have emerged as important components in photoinitiating systems for photopolymerization, a process used in coatings, adhesives, and 3D printing. researchgate.netmdpi.com These systems generate reactive species like free radicals upon light exposure to initiate the polymerization of monomers. researchgate.netmdpi.com

Specifically, photoinitiators based on a nitrocarbazole scaffold have been developed for visible light photopolymerization. researchgate.net A study detailed a series of oxime esters derived from nitrocarbazole that function as Type I photoinitiators, which cleave upon irradiation to form radicals. researchgate.net These initiators showed excellent performance for polymerizing acrylate (B77674) monomers under irradiation from a 405 nm LED, a common light source in 3D printing. researchgate.netethz.ch One of the developed nitrocarbazole-based oxime esters, OXE-M, even outperformed a benchmark commercial photoinitiator. researchgate.net

The mechanism involves the cleavage of the N-O bond in the oxime ester, followed by decarboxylation, which efficiently generates the initiating free radicals. researchgate.net Some of these nitrocarbazole-based systems can also act as thermal initiators, making them dual-curing and expanding their applicability, for instance, in creating carbon fiber composites where light penetration is limited. researchgate.net

Table of Research Findings on Carbazole-Based Photoinitiators

| Photoinitiator System | Monomer | Light Source | Key Finding | Reference |

|---|---|---|---|---|

| Nitrocarbazole-based oxime esters (OXE-M, OXE-V, OXE-P) | Trimethylolpropane triacrylate (TMPTA) | LED @ 405 nm | OXE-M achieved a higher final monomer conversion (~69%) compared to the commercial initiator TPO (~65%). | researchgate.net |

| Ethyl cinnamoylformate derivatives | Acrylate monomers | LED @ 405 nm & 455 nm | Showed higher initiating rates than commercial initiator ITX and good photobleaching properties. | researchgate.net |

| Carbazole derivatives with conjugation bridges (A3-1 to A3-4) | Trimethylolpropane triacrylate (TMPTA) | LED @ 365 nm & 405 nm | Successfully applied in photocurable 3D printing experiments. | mdpi.com |

Donor-Acceptor (D-π-A) Systems and Charge Transfer Characteristics

The combination of an electron-donating (D) unit and an electron-accepting (A) unit, often separated by a π-conjugated bridge, is a fundamental design principle for functional organic materials. This compound embodies this concept, with the ethylcarbazole group acting as the donor and the nitro group as the acceptor. This intramolecular donor-acceptor character is a key feature that can be exploited and elaborated upon.

Photochemical reactions involving carbazoles and electron acceptors like tetranitromethane occur through an electron-transfer process upon irradiation of their donor-acceptor (EDA) complexes. csuohio.edu The study of these complexes provides insight into charge-transfer phenomena. The crystal structure of a nitrated dicarbazole derivative revealed that the nitro group is almost perpendicular to the plane of the carbazole ring to which it is attached, a conformation that influences the electronic interaction between the donor and acceptor parts. csuohio.edu

In more complex systems, carbazole derivatives serve as the donor component in D-A type molecules designed for specific applications. For example, D-A type HTMs for perovskite solar cells have been synthesized where a carbazole-based donor is linked to acceptor units like 3-(dicyanomethylene)indanone or 3-ethylrhodanine. rsc.org This molecular structure can enhance intermolecular interactions and improve material properties such as surface morphology and charge mobility, which are crucial for efficient device performance. rsc.org

Exploration of 9 Ethyl 3 Nitrocarbazole in Biological and Medicinal Chemistry

Anticancer Activity and Associated Molecular Mechanisms

Nitrocarbazole derivatives have been a subject of significant interest in oncology research for their cytotoxic effects against various cancer cell lines. mdpi.com The presence and position of the nitro group on the carbazole (B46965) ring are often crucial for this activity. mdpi-res.com

A primary mechanism behind the anticancer effects of nitrocarbazole derivatives is their ability to interfere with the cellular microtubule network. mdpi.commdpi-res.com Studies on carbazole analogues demonstrate that these compounds can significantly disrupt microtubule dynamics, a process vital for cell division, structure, and migration. researchgate.net This action is similar to established chemotherapeutic agents like vinblastine. Research indicates that some nitrocarbazoles bind to the colchicine (B1669291) binding site on tubulin, which prevents its polymerization into microtubules. This interference with tubulin organization leads to a breakdown of the microtubule network, ultimately compromising critical cellular functions. mdpi-res.commdpi.com Immunofluorescence analysis of breast cancer cells treated with a nitrocarbazole compound confirmed a perturbation of the microtubule network, showing disorganized tubulin filaments. mdpi-res.com

The disruption of microtubule dynamics directly triggers cell cycle arrest, typically at the G2/M phase of mitosis, and subsequently induces programmed cell death, or apoptosis. mdpi.comresearchgate.net By interfering with the formation of the mitotic spindle, these compounds prevent cancer cells from completing cell division. mdpi.com This interruption activates cellular signaling pathways that lead to apoptosis. mdpi-res.com For example, a study on 2-nitrocarbazole, a related compound, demonstrated that its disruption of the microtubule network in MCF-7 breast cancer cells resulted in cell death by apoptosis. mdpi.com Further research on a similar derivative, 9-ethyl-9H-carbazole-3-carbaldehyde, showed it could induce apoptosis in melanoma cells by reactivating the p53 tumor suppressor pathway. nih.gov This suggests that carbazole derivatives can engage fundamental apoptosis-inducing mechanisms within cancer cells. nih.gov The induction of apoptosis has been confirmed through assays that detect DNA fragmentation, a hallmark of this process. mdpi.com

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 2-Nitrocarbazole | MCF-7 | Breast (ER+) | 7 ± 1.0 | mdpi.com |

| 2-Nitrocarbazole | MDA-MB-231 | Breast (Triple-Negative) | 11.6 ± 0.8 | mdpi.com |

| 3-Nitrocarbazole | MCF-7 | Breast (ER+) | Data indicates high cytotoxicity | mdpi.com |

| Ellipticine (Reference) | MCF-7 | Breast (ER+) | 1.9 ± 0.5 | mdpi.com |

| Ellipticine (Reference) | MDA-MB-231 | Breast (Triple-Negative) | 1.3 ± 0.9 | mdpi.com |

Beyond microtubule disruption, carbazole derivatives have been shown to inhibit key enzymes and proteins involved in cancer cell proliferation and survival. One of the most notable targets is the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway, particularly STAT3, which is often constitutively active in many human tumors. mdpi.commdpi.com Inhibition of this pathway can suppress tumor growth and promote apoptosis. mdpi.com Some carbazole derivatives have been identified as potent STAT3 inhibitors, blocking its DNA-binding and transcriptional activities. mdpi.com While direct studies on 9-Ethyl-3-nitrocarbazole as a kinase inhibitor are limited, the broader class of carbazoles shows significant potential in this area, targeting proteins that are critical for tumor cell growth, survival, and migration. mdpi.commdpi-res.com

Cell Cycle Arrest and Apoptosis Induction Pathways

Antimicrobial Activities and Structure-Activity Relationship (SAR) Studies

Carbazole derivatives are recognized for possessing a wide spectrum of biological activities, including antimicrobial properties. mdpi-res.commdpi.com Research indicates that nitrocarbazole derivatives, in particular, are effective against various pathogens.

| Compound | Microorganism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 5-[(9H-carbazol-9-yl)methyl]-N-[(4-chlorophenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amine | Staphylococcus aureus | Zone of Inhibition (mm) | 19 | researchgate.net |

| 5-[(9H-carbazol-9-yl)methyl]-N-[(4-chlorophenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amine | Bacillus subtilis | Zone of Inhibition (mm) | 20 | researchgate.net |

| 5-[(9H-carbazol-9-yl)methyl]-N-[(4-nitrophenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amine | Escherichia coli | Zone of Inhibition (mm) | 17 | researchgate.net |

| 5-[(9H-carbazol-9-yl)methyl]-N-[(4-nitrophenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amine | Aspergillus niger | Zone of Inhibition (mm) | 18 | researchgate.net |

Neuroprotective Effects (e.g., Reduction of Oxidative Stress, Inhibition of Apoptosis, Promotion of Neuroregeneration)

Carbazole and its derivatives are emerging as promising agents for mitigating neuronal damage in the context of neurodegenerative diseases and traumatic brain injury (TBI). researchgate.netnih.gov Their neuroprotective potential stems from multiple mechanisms, including antioxidative and anti-apoptotic effects. nih.gov

Research has shown that carbazole compounds can reduce oxidative stress, a key contributor to secondary damage in neurological injuries. researchgate.netnih.gov A study focusing on 9-ethyl-9H-carbazole hydrazone derivatives, which are structurally related to this compound, found that they possess significant radical scavenging activity. researchgate.net These compounds were shown to protect neuronal PC12 cells from damage induced by amyloid β, a peptide implicated in Alzheimer's disease. researchgate.net

In addition to combating oxidative stress, carbazoles inhibit apoptosis in neuronal cells, a critical step in preventing progressive cell loss after an injury. researchgate.netnih.gov They may also help preserve the integrity of the blood-brain barrier and modulate inflammatory responses in the brain. nih.gov These multifaceted actions suggest that carbazole derivatives could be valuable for enhancing recovery and limiting damage in various neurological conditions. researchgate.netnih.gov

Engagement with Diabetes Pathways

The carbazole scaffold is also being explored for its potential in managing diabetes mellitus. mdpi.com Various derivatives have demonstrated an ability to interact with biological pathways relevant to this metabolic disorder. mdpi.commdpi.com

One key mechanism is the inhibition of the α-glucosidase enzyme. mdpi.comresearchgate.net This enzyme is responsible for the final step in carbohydrate digestion, breaking them down into absorbable monosaccharides. By inhibiting α-glucosidase, these compounds can slow the absorption of glucose and reduce postprandial blood glucose spikes. mdpi.com Several carbazole derivatives have been shown to inhibit this enzyme effectively. mdpi.com

Other reported activities include improving insulin (B600854) sensitivity and modulating cryptochrome (B1237616) activity, a protein involved in regulating the circadian clock, which can influence glucose metabolism. researchgate.net Studies have also shown that certain carbazole derivatives can prevent damage to pancreatic β-cells and reduce oxidative stress associated with high glucose levels. mdpi.com While direct research on this compound in diabetes is not extensive, the demonstrated ability of the broader carbazole class to modulate these pathways highlights its potential as a versatile scaffold for developing novel antidiabetic agents. mdpi.commdpi.com

Utilization as a Model Compound in Pharmacological Research

While not extensively employed as a model compound in its own right for direct pharmacological studies, this compound serves a crucial and fundamental role as a foundational scaffold and key intermediate in the development of more complex molecules that are used as tools in pharmacological research. lookchem.com Its structural and chemical properties make it an ideal starting point for the synthesis of a diverse array of derivatives with potential biological activities. lookchem.com

The primary utility of this compound in this context stems from its carbazole core, a heterocyclic structure known to be a pharmacophore for various biological targets. The presence of the ethyl group at the 9-position and the nitro group at the 3-position offer specific advantages for its use as a research chemical precursor:

Modification of Physicochemical Properties: The N-ethylation at the 9-position introduces steric bulk and influences the molecule's solubility and intermolecular interactions, which are critical parameters in the design of pharmacologically active compounds.

Versatile Synthetic Handle: The nitro group at the 3-position is a versatile functional group that can be readily transformed into other functionalities, such as an amino group, through chemical reduction. This allows for the straightforward synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies.

In pharmacological research, this compound is therefore utilized as a model starting block for creating new chemical entities to probe biological systems. lookchem.com For example, the related compound, 3-amino-9-ethylcarbazole (B89807), derived from the reduction of this compound, is a key component in histological staining methods for detecting peroxidase activity in leukocytes. emsdiasum.com

Furthermore, the 9-ethyl-carbazole scaffold, for which this compound is a primary precursor, has been integral to the development of compounds with potential therapeutic applications. Research into derivatives has explored their utility as neuropeptide Y5 antagonists, which are of interest in studying metabolic disorders. google.com

The table below summarizes the role of this compound as a foundational compound in pharmacological research.

| Feature | Role in Pharmacological Research | Research Application Example |

| Core Structure | Serves as a rigid scaffold for building more complex molecules. | Development of carbazole-based antagonists for neuropeptide Y5 receptors. google.com |

| N-Ethylation | Modifies solubility and steric profile, influencing biological interactions of derivatives. | Used in the synthesis of various research chemicals where lipophilicity and steric hindrance are being investigated. |

| Nitro Group | Acts as a versatile chemical handle for synthesizing a library of derivatives. | Reduction to an amino group to create 3-amino-9-ethylcarbazole for use in enzyme detection assays. emsdiasum.com |

In essence, while direct pharmacological data on this compound as a standalone model compound is limited, its significance in pharmacological research is firmly established through its role as a versatile and indispensable building block for the creation of novel chemical probes and potential therapeutic agents. lookchem.com Its properties allow researchers to systematically modify the carbazole structure and investigate the impact of these changes on biological activity.

Future Directions and Emerging Research Avenues for 9 Ethyl 3 Nitrocarbazole and Nitrocarbazole Chemistry

Innovations in Sustainable Synthesis and Green Chemistry Methodologies

The synthesis of carbazole (B46965) derivatives is undergoing a transformation towards more environmentally benign and efficient methods. numberanalytics.com Future research will likely focus on adapting these green chemistry principles to the synthesis of 9-Ethyl-3-nitrocarbazole. Key areas of innovation include:

Transition Metal-Catalyzed Reactions: The use of transition metals like palladium and copper is a modern approach to facilitate the synthesis of carbazole derivatives. numberanalytics.com Research is moving towards using more cost-effective and readily available catalysts, such as copper(II) chloride (CuCl₂·2H₂O), in one-pot, multi-component cascade reactions to build the carbazole framework. rsc.org

Photocatalysis and Mild Reaction Conditions: A significant advancement is the use of visible light to induce intramolecular C-H amination, offering a mild and transition-metal-free pathway to carbazoles. nih.govd-nb.info This method uses safer nitrene precursors like aryl sulfilimines instead of potentially hazardous azides, which is a crucial step towards greener synthesis. nih.govd-nb.info

One-Pot Synthesis: Researchers have developed one-pot, metal-free syntheses of carbazoles from readily available starting materials like cyclohexanones and arylhydrazine hydrochlorides. lookchem.com These methods often use molecular oxygen as an efficient oxidant and can tolerate a variety of functional groups. lookchem.com

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to accelerate the synthesis of carbazole derivatives, reducing reaction times and often increasing yields. numberanalytics.com

The application of these sustainable methodologies to the synthesis of this compound could lead to more efficient, scalable, and environmentally friendly production processes.

Enhancement of Optoelectronic Device Performance through Advanced Molecular Engineering

Carbazole derivatives are renowned for their unique electronic and photophysical properties, making them key components in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. The introduction of a nitro group, as in this compound, significantly alters the electron-accepting nature of the molecule. Future research in this area will focus on:

Tuning Emission Properties: The benzoyl-substituted carbazole derivatives have been shown to exhibit exceptional twisted-intramolecular charge transfer (TICT) and aggregation-induced emission (AIE) characteristics in the solid state. rsc.org By strategically modifying the substituents on the carbazole core, it is possible to fine-tune the emission wavelengths and quantum efficiencies of these materials.

Development of Novel Host and Emitter Materials: The carbazole framework is a versatile building block for creating complex molecules with tailored properties. numberanalytics.com Advanced molecular engineering will involve the synthesis of new derivatives of this compound with different functional groups to optimize their performance as hosts or emitters in OLEDs.

Improving Charge Transport: The ethyl group at the 9-position of the carbazole enhances solubility and film-forming properties, which are crucial for device fabrication. Future work will explore other alkyl or aryl substitutions to further improve charge carrier mobility and device stability.

The following table summarizes the key molecular engineering strategies and their potential impact on optoelectronic device performance.

Table 1: Molecular Engineering Strategies for Enhanced Optoelectronic Performance| Strategy | Target Property | Potential Impact |

|---|---|---|

| Introduction of electron-withdrawing/donating groups | Emission wavelength and efficiency | Tuning of color purity and brightness in OLEDs |

| Modification of the 9-position substituent | Solubility and film morphology | Improved device processability and stability |

| Synthesis of polymeric carbazole derivatives | Charge transport and mechanical flexibility | Development of flexible and large-area electronics |

Discovery and Validation of Novel Biological Targets and Therapeutic Applications

The carbazole scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities. ontosight.ai The presence of a nitro group can further enhance these properties, opening up new therapeutic possibilities for compounds like this compound. Emerging research in this domain includes:

Anticancer Activity: Carbazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. ontosight.ai Some derivatives have demonstrated significant cytotoxicity against colon cancer cells. Future studies will likely investigate the specific molecular targets of nitrocarbazole compounds and their potential as selective anticancer agents.

Neuroprotective Effects: Certain N-substituted carbazoles have shown potential in promoting neuronal survival and protecting neuronal cells from oxidative stress-induced damage. ontosight.ai This suggests potential applications in the treatment of neurodegenerative diseases like Alzheimer's.

Antiviral Properties: Carbazole derivatives have been investigated for their ability to inhibit the replication of viruses such as HIV and Hepatitis C virus (HCV). Specific derivatives have shown potent activity against HCV genotype 1b with low cytotoxicity.

The validation of these biological activities in preclinical models will be a critical step toward the clinical translation of nitrocarbazole-based therapeutics.

Advanced Computational Modeling and Predictive Studies for Design and Optimization

Computational chemistry plays an increasingly vital role in the design and optimization of new molecules with desired properties. For this compound and its analogs, advanced computational modeling can accelerate the discovery process by:

Predicting Electronic and Optical Properties: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the electronic structure, absorption and emission spectra, and charge transport properties of new carbazole derivatives before they are synthesized. This allows for the in-silico screening of large libraries of virtual compounds to identify the most promising candidates for optoelectronic applications.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of carbazole derivatives with their biological activities. These models can then be used to predict the anticancer, neuroprotective, or antiviral potency of new, unsynthesized compounds, guiding the design of more effective therapeutic agents.

Modeling Molecular Interactions: Computational simulations can provide insights into how carbazole derivatives interact with biological targets such as enzymes and proteins. ontosight.ai This information is crucial for understanding their mechanism of action and for designing molecules with improved binding affinity and selectivity.

Scalability and Material Optimization for Commercial and Large-Scale Applications

The transition from laboratory-scale synthesis to commercial production presents a significant challenge for many novel materials. For this compound to be used in widespread applications, research into scalability and material optimization is essential. Key considerations include:

Process Optimization and Cost Reduction: The development of robust and cost-effective synthetic routes is paramount for commercial viability. This involves optimizing reaction conditions, minimizing the number of synthetic steps, and using inexpensive and readily available starting materials and catalysts. rsc.org

Gram-Scale Synthesis and Beyond: The demonstration of a successful gram-scale synthesis of a carbazole derivative is a positive indication of the scalability of the methodology. nih.govd-nb.info Further research will be needed to scale up production to the kilogram or even ton scale required for commercial applications.

Purity and Quality Control: High-purity materials are essential for achieving optimal performance in optoelectronic devices and for ensuring safety and efficacy in pharmaceutical applications. The development of efficient purification methods and analytical techniques for quality control will be a critical aspect of commercialization.

The successful commercialization of this compound and other advanced nitrocarbazole-based materials will depend on a concerted effort to address these challenges in synthesis, optimization, and production.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.